An In-depth Technical Guide to 2-Fluoroaniline: Chemical Properties and Reactivity
An In-depth Technical Guide to 2-Fluoroaniline: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoroaniline (CAS No. 348-54-9) is a pivotal fluorinated aromatic amine that serves as a versatile building block in modern organic synthesis.[1] Its unique electronic properties, conferred by the ortho-positioned fluorine atom, significantly influence its reactivity and make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty dyes.[2][3] The strategic incorporation of fluorine can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making 2-fluoroaniline an indispensable component in drug discovery pipelines.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, key reactions, and detailed experimental protocols.
Chemical and Physical Properties
2-Fluoroaniline is a clear, colorless to pale yellow liquid with a mild, sweet odor.[6][7] It is denser than water and mixes slowly with it.[8] The presence of the highly electronegative fluorine atom at the ortho position to the amino group significantly impacts the molecule's physical and chemical characteristics compared to aniline.[2]
Table 1: Physical and Chemical Properties of 2-Fluoroaniline
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆FN | [9] |
| Molecular Weight | 111.12 g/mol | [9][10] |
| CAS Number | 348-54-9 | [9] |
| Appearance | Clear to pale yellow liquid | [2][6] |
| Melting Point | -29 °C (-19.3 °F) | [8][9] |
| Boiling Point | 182-183 °C (359.6-361.4 °F) at 760 mmHg | [1][9] |
| Density | 1.151 g/mL at 25 °C | [9] |
| Solubility | Insoluble in water; Soluble in ethanol, ether | |
| pKa | 3.2 at 25 °C | [8] |
| Flash Point | 60 °C (140 °F) - closed cup | [8] |
| Refractive Index (n20/D) | 1.544 | |
| LogP | 1.26 | [8] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 2-fluoroaniline. The key spectral data are summarized below.
Table 2: Spectral Properties of 2-Fluoroaniline
| Spectrum Type | Key Features and Peaks | Reference(s) |
| ¹H NMR | Spectra available in CCl₄ and CDCl₃ solvents. | [11][12] |
| ¹³C NMR | Spectrum data is available for detailed structural analysis. | [13] |
| ¹⁹F NMR | Spectrum data available for solid-state analysis. | [14] |
| Mass Spectrometry (MS) | Exact Mass: 111.048427 g/mol | [8][11] |
| Infrared (IR) | Spectra available for functional group identification. | [11][15] |
| Raman | Spectrum data is available. | [11] |
Chemical Reactivity and Key Reactions
The reactivity of 2-fluoroaniline is governed by two main functional groups: the nucleophilic amino group (-NH₂) and the aromatic ring activated by the amino group but influenced by the electron-withdrawing fluorine atom.[7] It readily participates in reactions typical of primary aromatic amines, while the fluorine's position directs electrophilic substitution.[2]
Reactions of the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group a primary site for reactions with electrophiles.
Diazotization is a cornerstone transformation of primary aromatic amines, converting them into highly versatile diazonium salts.[16][17] These salts are crucial intermediates for introducing a wide range of functional groups onto the aromatic ring via reactions like the Sandmeyer and Schiemann reactions.[17]
Diagram 1: General Workflow for Diazotization.
2-Fluoroaniline reacts with acylating agents like acid halides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations.
// Nodes Reactants [label="2-Fluoroaniline + Acetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="Nucleophilic Attack\n(N on Carbonyl C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="Elimination of\nAcetate Leaving Group", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protonated [label="Protonated Amide", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(by Acetate or H₂O)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="N-(2-fluorophenyl)acetamide\n(Final Product)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Reactants -> Attack; Attack -> Intermediate; Intermediate -> Elimination; Elimination -> Protonated; Protonated -> Deprotonation; Deprotonation -> Product; }
Diagram 2: Acylation Mechanism.
Alkylation of the amino group can be achieved using alkyl halides. The reaction can lead to mono- and di-alkylated products. The presence of a base is typically required to neutralize the acid generated.[18] Photoinduced methods have also been developed for the difluoroalkylation of anilines.[19][20]
Reactions of the Aromatic Ring
The -NH₂ group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The ortho-fluoro substituent also influences the regioselectivity of these reactions.
Halogenation of 2-fluoroaniline, particularly bromination, is a key reaction for producing important intermediates. For example, 4-bromo-2-fluoroaniline is a starting material for the synthesis of the anti-inflammatory drug flurbiprofen.[21] Selective bromination at the 4-position can be achieved using agents like 1,3-dibromo-5,5-dimethylhydantoin (dibromantin) in solvents such as dimethylformamide (DMF).[21] Catalytic methods using a quaternary ammonium bromide catalyst have also been developed for high-yield production of 4-bromo-2-fluoroaniline.[22]
2-Fluoroaniline and its derivatives can be used in the synthesis of various heterocyclic compounds, which are core structures in many drug substances.[4][23] Fluorinated heterocycles are of growing importance in medicinal chemistry, agrochemicals, and materials science.[23][24][25]
Experimental Protocols
Protocol: Diazotization of 2-Fluoroaniline
This protocol is a representative procedure for the formation of a diazonium salt, which is typically used immediately in a subsequent reaction (e.g., Sandmeyer). The principle involves the in situ generation of nitrous acid from sodium nitrite and a strong mineral acid at low temperatures.[16]
Materials and Equipment:
-
2-Fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Dropping funnel
-
Potassium iodide-starch paper
Procedure:
-
Preparation of Aniline Salt: In a fume hood, charge a round-bottom flask with 2-fluoroaniline (1.0 eq). Add distilled water and slowly add concentrated HCl (approx. 3.0 eq) while stirring. The aniline salt may precipitate as a fine slurry.
-
Cooling: Place the flask in an ice-salt bath and cool the stirred suspension to an internal temperature of 0–5 °C.[16]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension over 30-45 minutes. It is critical to maintain the internal reaction temperature between 0 and 5 °C throughout the addition.[16]
-
Completion Check: After the addition is complete, continue stirring for an additional 30 minutes. Check for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to potassium iodide-starch paper; an immediate blue-black color indicates completion.[16]
-
The resulting diazonium salt solution is unstable and should be used immediately in the next synthetic step.
Protocol: Acylation of 2-Fluoroaniline to N-(2-fluorophenyl)acetamide
This procedure is adapted from a standard protocol for the acetylation of aniline.[26]
Materials and Equipment:
-
2-Fluoroaniline
-
Acetic Anhydride
-
Sodium Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Erlenmeyer flask
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a 50 mL Erlenmeyer flask, suspend 2-fluoroaniline (1.0 eq) in water.
-
Add concentrated HCl (approx. 0.9 eq) to dissolve the aniline, forming the hydrochloride salt.
-
In a separate flask, prepare a solution of sodium acetate (approx. 1.3 eq) in water.
-
Add acetic anhydride (approx. 1.1 eq) to the 2-fluoroaniline hydrochloride solution and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of N-(2-fluorophenyl)acetamide should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from a suitable solvent like ethanol/water to yield the pure acetamide.
Applications in Research and Drug Development
2-Fluoroaniline is a cornerstone intermediate in the pharmaceutical and agrochemical industries.[2][7]
-
Pharmaceutical Synthesis: The strategic inclusion of a fluorine atom can significantly enhance a drug's pharmacokinetic profile, including metabolic stability, receptor binding affinity, and membrane permeability.[2][4][5] 2-Fluoroaniline is a precursor for various therapeutic agents, including anti-inflammatory drugs, antimicrobials, and CNS-active molecules.[2][3] For instance, it is a key starting material for synthesizing 4-bromo-2-fluoroaniline, an intermediate for the NSAID flurbiprofen.[21] It is also used in the synthesis of MEK inhibitors like Binimetinib, which are used in oncology.[27]
-
Agrochemical Development: It serves as a building block for potent herbicides, insecticides, and fungicides.[2][7] The fluorine moiety can enhance the bioactivity of these compounds.[2]
-
Dye Synthesis: It is used to create specialty dyes, particularly those with fluorescent or thermosensitive properties.[2][28]
// Central Node Aniline [label="2-Fluoroaniline", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF", width=2];
// Application Areas Pharma [label="Pharmaceuticals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Agro [label="Agrochemicals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dyes [label="Specialty Dyes", fillcolor="#FBBC05", fontcolor="#202124"]; Materials [label="Advanced Materials", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Sub-nodes for Pharma Pharma_Sub1 [label="Anti-Inflammatories\n(e.g., Flurbiprofen)", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Pharma_Sub2 [label="Oncology Drugs\n(e.g., MEK Inhibitors)", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Pharma_Sub3 [label="CNS-Active Agents", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-nodes for Agro Agro_Sub1 [label="Herbicides", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Agro_Sub2 [label="Insecticides", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Aniline -> Pharma; Aniline -> Agro; Aniline -> Dyes; Aniline -> Materials;
Pharma -> Pharma_Sub1; Pharma -> Pharma_Sub2; Pharma -> Pharma_Sub3;
Agro -> Agro_Sub1; Agro -> Agro_Sub2; }
Diagram 3: Key Application Areas.
Safety and Handling
2-Fluoroaniline is a hazardous chemical and must be handled with appropriate safety precautions.[29]
-
Hazards: It is a flammable liquid and vapor.[10][30] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[10][30] It may also cause respiratory irritation.[10][30]
-
Handling: Use only in a well-ventilated area or in a fume hood.[29] Keep away from heat, sparks, and open flames.[29] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a face shield.[29][30]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[29]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[10] If inhaled, move the person to fresh air.[30] If swallowed, rinse mouth and call a poison center or doctor.[10]
In case of accidental release, remove all sources of ignition and use inert absorbent material to clean up the spill.[29] Prevent the product from entering drains.[29]
Conclusion
2-Fluoroaniline is a high-value chemical intermediate with a well-defined reactivity profile. Its utility in introducing fluorine into organic molecules makes it a critical component in the synthesis of modern pharmaceuticals and agrochemicals. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for researchers and chemists aiming to leverage this versatile building block for the development of novel and effective chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. nbinno.com [nbinno.com]
- 5. marketreportanalytics.com [marketreportanalytics.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Fluoroaniline = 99 348-54-9 [sigmaaldrich.com]
- 10. lobachemie.com [lobachemie.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 2-Fluoroaniline(348-54-9) 13C NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Diazotisation [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
- 22. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 23. zora.uzh.ch [zora.uzh.ch]
- 24. qa.store.wiley.com [qa.store.wiley.com]
- 25. download.e-bookshelf.de [download.e-bookshelf.de]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. mdpi.com [mdpi.com]
- 28. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]
- 29. fishersci.com [fishersci.com]
- 30. cdhfinechemical.com [cdhfinechemical.com]



